Mezigdomide is a novel Cereblon E3 Ligase Modulator (CELMoD) developed for its enhanced activity in multiple myeloma (MM) cells. [] It belongs to a class of compounds derived from immunomodulatory drugs (IMiDs) but exhibits greater potency and efficacy, particularly against cells resistant to earlier IMiDs like lenalidomide and pomalidomide. [, , ] Mezigdomide's primary role in scientific research is to investigate its potential as a therapeutic agent for MM by studying its mechanism of action, efficacy in pre-clinical models, and exploring its synergistic potential with other anti-myeloma agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Mezigdomide, similar to other CELMoDs, functions as a "molecular glue." [, , ] It binds to Cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex, thereby altering its conformation and prompting the recruitment of neo-substrates for targeted proteasomal degradation. [, , , , ] The primary substrates targeted by Mezigdomide are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), crucial for myeloma cell survival. [, , , , , , , , ] Their degradation leads to downstream effects, including reduced expression of interferon regulatory factor 4 (IRF4) and c-Myc, culminating in apoptosis of myeloma cells. [, , , , , , , , , , , , , ] Additionally, Mezigdomide exhibits immunomodulatory activity by activating T cells and NK cells and enhancing cytokine production, contributing to the destruction of myeloma cells. [, , , , , , , , , , , , , ]
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0